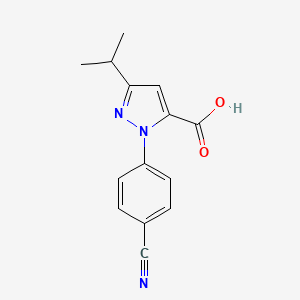![molecular formula C11H13N3O2 B13034206 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused benzofuran and pyrimidine ring system, which contributes to its distinct chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzofuran derivative, the introduction of amino and methyl groups can be achieved through nucleophilic substitution reactions. The final cyclization step often requires the use of strong acids or bases to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: Its chemical properties make it suitable for use in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares a similar pyrimidine core but lacks the fused benzofuran ring.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system but with a thieno group instead of a benzofuran.
Uniqueness
The uniqueness of 2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one lies in its fused benzofuran and pyrimidine rings, which confer distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-amino-8-methyl-6,7,8,9-tetrahydro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3O2/c1-5-2-3-7-6(4-5)8-9(16-7)10(15)14-11(12)13-8/h5H,2-4H2,1H3,(H3,12,13,14,15) |
InChI-Schlüssel |
IYTIWRPIBNBQPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C3=C(O2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)


![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)



![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)






